molecular formula C17H16N6O2S B12140121 4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide

4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide

Cat. No.: B12140121
M. Wt: 368.4 g/mol
InChI Key: XRLKCNVYKWRSFA-UHFFFAOYSA-N
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Description

4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide is a complex organic compound that features a benzamide core linked to a triazole ring, which is further substituted with a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Thioacetylation: The triazole ring is then subjected to thioacetylation using a thioacetic acid derivative.

    Coupling with Benzamide: The final step involves coupling the thioacetylated triazole with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer or infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in cancer therapy.

    Pemetrexed: An antifolate chemotherapy agent.

    Ribavirin: An antiviral medication.

Uniqueness

4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide is unique due to its specific structural features, such as the combination of a triazole ring with a pyridyl group and a benzamide core. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C17H16N6O2S

Molecular Weight

368.4 g/mol

IUPAC Name

4-[[2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C17H16N6O2S/c1-23-16(12-3-2-8-19-9-12)21-22-17(23)26-10-14(24)20-13-6-4-11(5-7-13)15(18)25/h2-9H,10H2,1H3,(H2,18,25)(H,20,24)

InChI Key

XRLKCNVYKWRSFA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CN=CC=C3

Origin of Product

United States

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